molecular formula C8H7BrClNO B8199635 2-(2-Bromo-5-chlorophenyl)acetamide

2-(2-Bromo-5-chlorophenyl)acetamide

Cat. No.: B8199635
M. Wt: 248.50 g/mol
InChI Key: JLXIKBGNFZFEDA-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-5-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)acetamide typically involves the reaction of 2-bromo-5-chloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

    Starting Materials: 2-bromo-5-chloroaniline and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.

    Purification: Recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted acetamides, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It is employed in the study of enzyme inhibition and protein interactions.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved can vary based on the biological system and the specific derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenyl)acetamide
  • 2-(2-Bromo-5-fluorophenyl)acetamide
  • 2-(2-Bromo-5-methylphenyl)acetamide

Uniqueness

2-(2-Bromo-5-chlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in chemical synthesis and its effectiveness in various applications.

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXIKBGNFZFEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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